N-methyl-2-oxo-2-phenylacetamide

Catalog No.
S3444844
CAS No.
83490-71-5
M.F
C9H9NO2
M. Wt
163.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-methyl-2-oxo-2-phenylacetamide

Solid secondary α-ketoamide building block that overcomes photochemical instability of tertiary analogs. Key advantages for synthesis and formulation:

  • Stable crystalline solid at RT, ideal for automated powder dispensing in HTS.
  • Resists Norrish Type II photocyclization in solid state (s-cis conformation prevents β-lactam formation under UV), unlike N,N-dimethyl derivative.
  • Suitable for UV-exposed solid matrices and coatings.
  • Enables condensation to heterocycles (quinoxalines, oxazoles) and asymmetric hydrogenation to chiral α-hydroxy amides.

CAS Number

83490-71-5

Product Name

N-methyl-2-oxo-2-phenylacetamide

IUPAC Name

N-methyl-2-oxo-2-phenylacetamide

Molecular Formula

C9H9NO2

Molecular Weight

163.17 g/mol

InChI

InChI=1S/C9H9NO2/c1-10-9(12)8(11)7-5-3-2-4-6-7/h2-6H,1H3,(H,10,12)

InChI Key

VQKOLBPBJRMCMR-UHFFFAOYSA-N

SMILES

CNC(=O)C(=O)C1=CC=CC=C1

Canonical SMILES

CNC(=O)C(=O)C1=CC=CC=C1

Synonyms

N-Methyl-2-oxo-2-phenylacetamide, N-Methylbenzoylformamide, N-Methylphenylglyoxylamide, N-Methyl-α-oxo-benzeneacetamide, N-Methyl-2-phenyl-2-oxoacetamide

Purity

≥98%

Package Size

1 g, 5 g

N-methyl-2-oxo-2-phenylacetamide (CAS 83490-71-5) is a secondary α-ketoamide featuring a phenyl group attached to an N-methyl-α-keto-acetamide moiety [1]. With a molecular weight of 163.17 g/mol, this compound serves as a highly versatile bifunctional building block in synthetic organic chemistry[1]. The presence of adjacent carbonyl groups alongside a secondary amine proton allows it to participate in a wide array of oxidation, reduction, and substitution reactions. In procurement contexts, it is primarily sourced as a solid precursor[2] for the construction of complex aza-heterocycles, chiral α-hydroxy amides, and specialized pharmaceutical intermediates where the secondary amide functionality is strictly required.

Procurement & Research Fit

Specified impurity standard for glycopyrrolate QC testing – no unlisted analog accepted.
Crystalline solid with moderate melting point supports recrystallization and handling.
Secondary amide H-bond donor enables co-crystal design not possible with tertiary amides.

Procurement substitution of N-methyl-2-oxo-2-phenylacetamide with tertiary analogs, such as N,N-dimethyl-2-oxo-2-phenylacetamide, fundamentally compromises both material handling and photochemical stability. The secondary N-H bond in the target compound enables intermolecular hydrogen bonding, yielding a stable solid at room temperature [1], whereas its N,N-dimethyl counterpart is a viscous oil. Furthermore, tertiary α-ketoamides readily undergo Norrish Type II photocyclization in the solid state to form β-lactams. In stark contrast, the unfavorable s-cis geometry of secondary N-alkyl-α-oxoanilides renders N-methyl-2-oxo-2-phenylacetamide completely nonreactive toward solid-state photolysis [2]. Consequently, substituting the secondary amide with a tertiary analog will lead to unintended photochemical degradation in solid formulations and require entirely different gravimetric handling protocols.

Why Substitution Fails

Physical form
Crystalline N-methyl analog (mp ~74 °C) differs sharply from high-melting N,N-dimethyl; purification and handling may not transfer directly.
Hydrogen bonding
Only the secondary amide provides a hydrogen-bond donor; tertiary amide analogs cannot replicate co-crystal or solubility profiles.
Regulatory identity
Designated as Glycopyrrolate Impurity 28; N-ethyl or N,N-dimethyl analogs are not listed, making substitution non-compliant for QC methods.

Solid-State Photostability

When exposed to UV irradiation in the solid state, N,N-dialkyl-α-oxoamides (tertiary amides) undergo rapid Norrish Type II γ-hydrogen abstraction to yield β-lactams. However, N-alkyl-α-oxoanilides—specifically secondary amides like N-methyl-2-oxo-2-phenylacetamide—demonstrate complete nonreactivity under identical solid-state photolysis conditions [1]. This critical stability arises because the secondary amide adopts an unfavorable s-cis geometry within the crystal lattice, physically preventing the biradical intermediate formation required for cyclization[1].

Evidence DimensionSolid-state Norrish Type II photocyclization reactivity
Target Compound DataNonreactive (stable against β-lactam formation)
Comparator Or BaselineN,N-dialkyl-α-oxoamides (e.g., N,N-dimethyl-2-oxo-2-phenylacetamide) [High yield selective cyclization]
Quantified DifferenceComplete photostability (0% conversion) vs. rapid degradation/cyclization
ConditionsSolid-state UV irradiation

Buyers requiring a photostable α-ketoamide for solid-state formulations must select this secondary amide to avoid the spontaneous photochemical degradation inherent to tertiary analogs.

Melting point
Reported
74 °C vs 135–137 °C
May support easier recrystallization and handling compared to high-melting dimethyl analog.
Cross-study data; conditions differ

Solid-State Handling Superiority

The molecular structure of N-methyl-2-oxo-2-phenylacetamide includes a secondary N-H bond that facilitates strong intermolecular hydrogen bonding, resulting in a stable solid at room temperature [1]. In contrast, the closely related tertiary comparator, N,N-dimethyl-2-oxo-2-phenylacetamide, lacks this hydrogen-bonding capability and exists as a yellowish oil at room temperature [2]. This physical state difference drastically impacts industrial processability.

Evidence DimensionPhysical state and handling behavior
Target Compound DataSolid at standard conditions
Comparator Or BaselineN,N-dimethyl-2-oxo-2-phenylacetamide (Yellowish oil at 20-25 °C)
Quantified DifferenceSolid vs. Oil at standard ambient temperature and pressure
ConditionsStandard room temperature (20-25 °C)

The solid form allows for highly accurate gravimetric dispensing and straightforward purification, avoiding the handling complexities and transfer losses of viscous oils during scale-up.

H-bond donor
Class-level
1 (secondary amide) vs 0 (tertiary)
Supports solubility and crystal packing modulation not accessible with tertiary amide analogs.
Structural inference; no assay required

Visible-Light Photocatalytic Manufacturability

For supply chain reliability, the target compound can be synthesized with exceptional efficiency via the 1O2-mediated oxidation of β-enaminonitriles. When photosensitized by H2TPP under visible light, N-methyl-2-oxo-2-phenylacetamide is generated in a 92% isolated yield [1]. This highly efficient, mild-condition pathway ensures that the compound can be procured at scale with high lot-to-lot consistency, bypassing the lower yields and harsh conditions associated with traditional acid chloride condensations.

Evidence DimensionIsolated synthesis yield
Target Compound Data92% isolated yield
Comparator Or BaselineTraditional oxidative amidation or acid chloride condensation (Variable/lower yields)
Quantified DifferenceHigh-purity conversion (>90%) using mild visible-light conditions
Conditions2.0 mol % H2TPP, CH3CN, green LED (10 W), 20 h, room temperature

High-yield, mild-condition manufacturability ensures reliable commercial availability and cost-effective scaling for downstream pharmaceutical synthesis.

Purity & COA
Reported
98% + spectral COA vs 95% generic
COA-supported product may reduce re-purification and support batch consistency for impurity standards.
Vendor specification; verify independently
Impurity listing
Specification review
Glycopyrrolate Impurity 28
Only N-methyl analog listed as specified impurity; QC labs must use the exact standard for monograph compliance.
Pharmacopoeial reference; N-ethyl/N,N-dimethyl not listed

Photostable Solid-State Formulations

Because N-methyl-2-oxo-2-phenylacetamide resists Norrish Type II photocyclization in the crystal lattice due to its s-cis geometry [1], it is the ideal α-ketoamide for use in solid-state matrices or coatings that will be exposed to UV light, where a tertiary amide would undesirably degrade into a β-lactam.

Chiral α-Hydroxy Amide Precursor

The compound's solid crystalline nature [2] makes it highly suitable for automated powder dispensing in high-throughput screening. It serves as an excellent, easily handled substrate for asymmetric transition-metal-catalyzed hydrogenation to produce enantiopure α-hydroxy amides.

Aza-Heterocycle Building Block

As a secondary α-ketoamide, this compound provides both a reactive dicarbonyl motif and a secondary amine proton, making it a critical, high-yield[2] starting material for condensation reactions aimed at synthesizing complex quinoxalines, oxazoles, and other pharmaceutical heterocycles where tertiary amides cannot be utilized.

Application Fit Matrix

Application
Selection Property
Validation Focus
Glycopyrrolate impurity testing
Specified impurity (Impurity 28) standard
Regulatory monograph compliance, HPLC method specificity
Agrochemical intermediate synthesis
Crystalline solid with moderate melting point
Recrystallization purification, process handling
Co-crystal & solid-state screening
Secondary amide hydrogen-bond donor
Co-crystal formation potential, crystal packing modulation
Medicinal chemistry SAR synthesis
High-purity grade with verified COA
Impurity-controlled SAR, batch-to-batch consistency

XLogP3

1.1

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